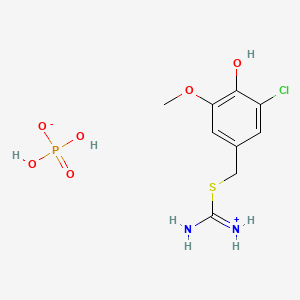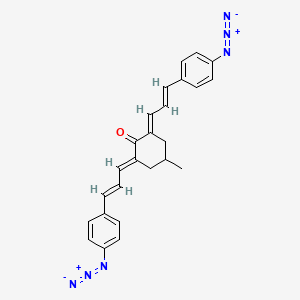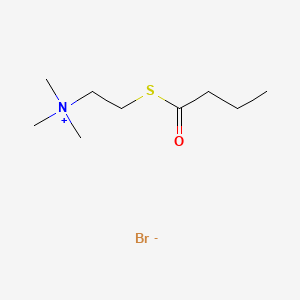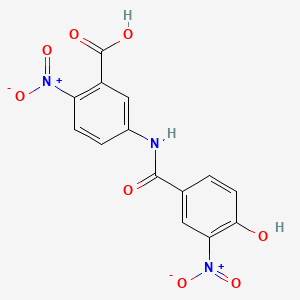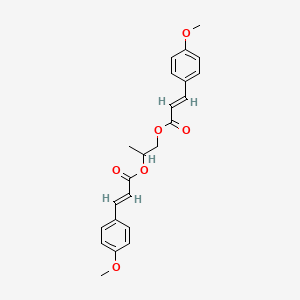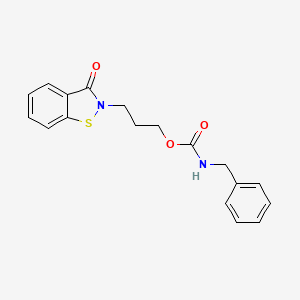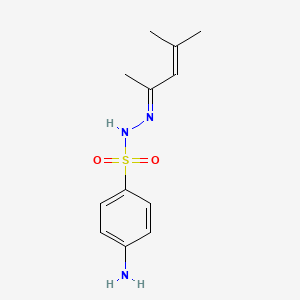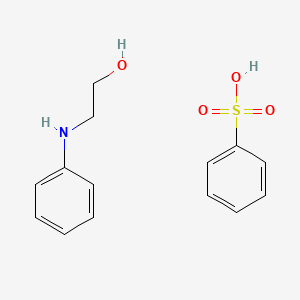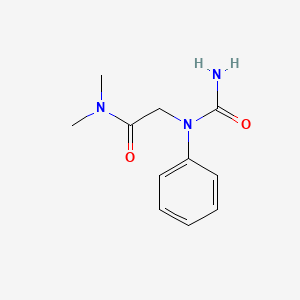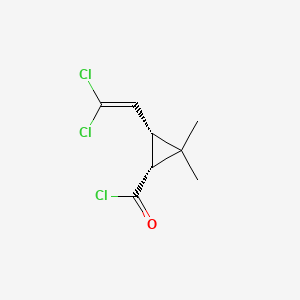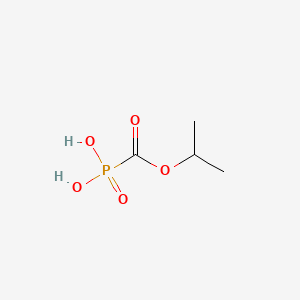
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is a chemical compound with a complex structure that includes both phosphine and carboxylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with isopropyl alcohol under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. For example, concentrated hydrochloric acid can be used to hydrolyze phosphinic acids from their esters .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide involves its interaction with molecular targets through its phosphine and carboxylic acid functional groups. These interactions can lead to various biochemical and chemical effects, depending on the specific context. The compound may act as a ligand, binding to metal ions or enzymes, thereby influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Phosphinecarboxylic acid, 1,1-dihydroxy-, ethyl ester, 1-oxide
- Phosphinecarboxylic acid, dimethoxy-, 1-methylethyl ester, oxide
Uniqueness
Phosphinecarboxylic acid, dihydroxy-, 1-methylethyl ester, oxide is unique due to its specific ester group and the presence of both phosphine and carboxylic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
72305-02-3 |
|---|---|
Molecular Formula |
C4H9O5P |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
propan-2-yloxycarbonylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2)9-4(5)10(6,7)8/h3H,1-2H3,(H2,6,7,8) |
InChI Key |
PQUZYLCCYGSNMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


